(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate Cotinine glucuronide is a N-glycosyl compound.
Brand Name: Vulcanchem
CAS No.: 139427-57-9
VCID: VC21339562
InChI: InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3
SMILES: CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Molecular Formula: C16H20N2O7
Molecular Weight: 352.34 g/mol

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate

CAS No.: 139427-57-9

Cat. No.: VC21339562

Molecular Formula: C16H20N2O7

Molecular Weight: 352.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate - 139427-57-9

CAS No. 139427-57-9
Molecular Formula C16H20N2O7
Molecular Weight 352.34 g/mol
IUPAC Name 3,4,5-trihydroxy-6-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate
Standard InChI InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3
Standard InChI Key XWZCZWKUGIQPJD-UHFFFAOYSA-N
Isomeric SMILES CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O
SMILES CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Canonical SMILES CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
Appearance White to Off-White Solid
Melting Point >150°C (dec.)

Chemical Structure and Molecular Properties

The target compound, (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate, contains several key structural elements that define its chemical identity. Based on its IUPAC name, this molecule features a pyridinium ion core connected to an oxane ring system with multiple hydroxyl groups and a carboxylate function. The pyridinium ring is substituted with a 1-methyl-5-oxopyrrolidin-2-yl group, with specific stereochemistry designated by the (2S) prefix for the pyrrolidine ring and (2S,3S,4S,5R,6R) for the oxane portion.

The compound bears structural similarity to other complex organic molecules identified in the literature. For instance, it shares structural features with "(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate," with key differences in the stereochemistry at position 2 of the pyrrolidine ring (S versus R) and the nature of the substituent on the pyrrolidine nitrogen (methyl versus trideuteriomethyl).

The oxane portion of the molecule, particularly the 3,4,5-trihydroxyoxane-2-carboxylate component, shares structural similarities with compounds classified as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety . This structural feature may contribute to the compound's solubility profile and potential biological interactions.

Structural FeatureDescription
Molecular FormulaC16H20N2O8 (estimated)
Core StructurePyridinium ion connected to substituted oxane ring
Oxane Substitution3,4,5-trihydroxy and 2-carboxylate groups with defined stereochemistry (2S,3S,4S,5R,6R)
Pyridinium Substitution(2S)-1-methyl-5-oxopyrrolidin-2-yl group at position 3
Functional GroupsMultiple hydroxyl groups, carboxylate, lactam (in pyrrolidinone), quaternary nitrogen
Stereogenic CentersMultiple, with defined stereochemistry critical for biological activity

Structural Relationship to Known Compounds

The compound (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate belongs to a broader class of compounds containing pyrrolidinone moieties, which have demonstrated significant biological activity in various contexts. Research on related compounds provides valuable insights into the potential properties and applications of our target compound.

The pyrrolidinone structural unit present in our target compound is also found in 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue, which have been investigated for their antimicrobial properties . These compounds demonstrated structure-dependent antimicrobial activity against various Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile .

The oxane component of the molecule, with its multiple hydroxyl groups and carboxylate function, resembles carbohydrate structures and likely contributes to the compound's water solubility and potential for hydrogen-bonding interactions with biological targets. This structural feature is similar to that found in 3,4,5-trihydroxyoxane-2-carboxylic acid, which is classified as a phenolic glycoside .

Additionally, the presence of a pyridinium ion introduces a permanent positive charge to the molecule, which may influence its interactions with negatively charged biological components such as bacterial cell membranes or nucleic acids. This feature, combined with the specific stereochemistry at multiple centers, likely plays a crucial role in determining the compound's biological activity profile.

Physicochemical Properties and Characteristics

The complex structure of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate suggests several physicochemical properties that would influence its behavior in biological systems and potential pharmaceutical applications.

Based on structural analysis, the compound likely exhibits good water solubility due to the presence of multiple hydroxyl groups and the carboxylate function. This property is often advantageous for pharmaceutical applications, particularly for compounds targeting bacterial infections, as it facilitates distribution in biological fluids.

The acid-base properties of the compound are influenced by several functional groups. The carboxylate group typically acts as a base, while the pyridinium ion maintains a positive charge across a wide pH range. This dual character may influence the compound's interactions with biological targets and its distribution in biological compartments with different pH values.

The specific stereochemistry at multiple centers in the molecule is likely crucial for any biological activity, as is often the case with complex organic molecules. The defined configuration at each stereogenic center may determine the precise spatial arrangement required for optimal interaction with biological targets, such as bacterial proteins or enzymes.

The compound's ability to form hydrogen bonds through its multiple hydroxyl groups and carbonyl functions would significantly influence its interactions with biological targets. These hydrogen-bonding capabilities could enhance binding affinity to specific protein targets and affect the compound's solubility and distribution properties.

Future Research Directions

Given the complex structure and potential biological activities of (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate, several directions for future research can be identified.

The development of efficient synthetic routes to this compound remains a primary research objective. Given its structural complexity and multiple stereogenic centers, the design of synthetic strategies that provide stereochemical control and reasonable yields would be valuable for enabling further studies of this compound.

Comprehensive antimicrobial screening against a panel of clinically relevant pathogens, particularly Gram-positive bacteria and resistant fungal strains, would provide crucial information about the compound's potential therapeutic applications. Based on the activity profiles of related pyrrolidinone derivatives, testing against methicillin-resistant Staphylococcus aureus, vancomycin-intermediate Staphylococcus aureus, and resistant Candida species would be particularly relevant .

Structure-activity relationship (SAR) studies involving systematic modification of different structural components of the molecule could provide insights into which features are essential for biological activity. This could involve variations in the pyrrolidinone substituents, modifications of the oxane hydroxyl groups, or alterations to the pyridinium component.

Investigation of the compound's mechanism of action against bacterial or fungal targets would be crucial for understanding its potential as an antimicrobial agent. This could involve studies of membrane interactions, effects on specific bacterial enzymes, or impacts on bacterial cell wall synthesis.

Assessment of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, would be essential for evaluating its potential as a drug candidate. The compound's complex structure with multiple functional groups suggests potential for metabolic transformations that would need to be characterized.

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